molecular formula C18H23N3O3 B2585876 2-(2-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1705753-26-9

2-(2-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2585876
CAS No.: 1705753-26-9
M. Wt: 329.4
InChI Key: QXKHLZXQORMNRO-UHFFFAOYSA-N
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Description

This compound features a 2-methoxyphenyl group linked via an acetamide bridge to a pyrazole ring substituted with an oxan-4-ylmethyl group (tetrahydropyranmethyl). The methoxy group at the ortho position of the phenyl ring may influence steric and electronic properties, while the tetrahydropyran substituent could enhance solubility and pharmacokinetic profiles . Its structural framework is common in bioactive molecules, including enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-17-5-3-2-4-15(17)10-18(22)20-16-11-19-21(13-16)12-14-6-8-24-9-7-14/h2-5,11,13-14H,6-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKHLZXQORMNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenyl isocyanate with a suitable pyrazole derivative, followed by the introduction of the oxanyl group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-formylphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide, while reduction can produce 2-(2-hydroxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrazolyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The oxanyl moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Acetamide Cores

Compound Name Key Substituents Biological Activity/Application Key Differences vs. Target Compound Reference
Compound 39 () Pyrazole linked to tetrahydropyran group Inhibitor (undisclosed target) Lacks 2-methoxyphenyl; similar tetrahydropyran substituent
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide () 4-Nitrophenyl group Antimicrobial, structural studies Nitro group (electron-withdrawing) vs. methoxy (electron-donating)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () 2,4-Dichlorophenyl group Structural mimic of benzylpenicillin Chloro substituents; dihydro-pyrazole ring
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide () Quinazolinone core, 3-fluoropethyl group Acetylcholinesterase inhibition Heterocyclic core replaces pyrazole
DFL20656 () Imidazole, methoxybenzyl, tetrahydrofuran groups B1 receptor modulation Complex substituents; imidazole instead of pyrazole

Key Observations

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : The 2-methoxyphenyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to electron-withdrawing groups (e.g., nitro in ).
  • Tetrahydropyran vs. Benzotriazole : The oxan-4-ylmethyl group (tetrahydropyran) in the target compound likely improves metabolic stability over benzotriazole derivatives ().

Compounds with nitro or fluoro substituents () show varied enzyme inhibition profiles, highlighting the role of substituent polarity.

Synthetic Routes :

  • The target compound’s synthesis likely involves palladium-catalyzed coupling (similar to ) or carbodiimide-mediated amidation (as in ).

Research Findings and Data

Physicochemical Properties

  • Solubility : The tetrahydropyran group in the target compound may confer higher solubility in polar solvents compared to dichlorophenyl or nitro-substituted analogs.
  • Hydrogen Bonding : N–H···O interactions in acetamide-pyrazole derivatives (e.g., ) stabilize dimer formation, which could influence crystallization and bioavailability.

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